N, N-Bis(phenylmethyl)hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N, N-Bis(phenylmethyl)hexanediamide is an organic compound with the molecular formula C20H24N2O2 and a molecular weight of 324.4168 g/mol . It is also known by other names such as N,N’-Dibenzyladipamide and HEXANEDIAMIDE, N,N’-BIS(phenylmethyl)- . This compound is characterized by its achiral nature and lack of defined stereocenters .
Vorbereitungsmethoden
The synthesis of N, N-Bis(phenylmethyl)hexanediamide typically involves the reaction of hexanediamine with benzyl chloride under specific conditions. One common method involves the use of a micro fixed-bed reactor packed with a 5% Pt/C catalyst. The starting material, 1,6-hexanediamine, reacts with benzyl chloride in the presence of hydrogen to produce the desired compound . The reaction conditions, such as temperature, pressure, and molar ratios, are optimized to achieve high yield and purity .
Analyse Chemischer Reaktionen
N, N-Bis(phenylmethyl)hexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Common reagents used in these reactions include hydrogen, Pt/C catalyst, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N, N-Bis(phenylmethyl)hexanediamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N, N-Bis(phenylmethyl)hexanediamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N, N-Bis(phenylmethyl)hexanediamide can be compared with other similar compounds such as:
N(1),N(6)-Bis(3-methylphenyl)hexanediamide: This compound has a similar structure but with methyl groups on the phenyl rings.
N,N’-Dibenzyladipamide: Another similar compound with slight variations in the substituents.
The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and physical properties .
Eigenschaften
CAS-Nummer |
25344-24-5 |
---|---|
Molekularformel |
C20H24N2O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N,N'-dibenzylhexanediamide |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-15-17-9-3-1-4-10-17)13-7-8-14-20(24)22-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
MFBKELHPKHLNTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCC(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.